molecular formula C20H11BrCl2N2O2 B5168363 2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide

2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B5168363
M. Wt: 462.1 g/mol
InChI Key: UYYILPXIPBDVHY-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzoxazole derivative that exhibits various biochemical and physiological effects, making it a promising candidate for further studies.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is not fully understood. However, it is believed to exert its effects by interacting with specific cellular targets. For example, in cancer cells, it has been found to induce apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. In inflammatory cells, it has been shown to reduce inflammation by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in inflammatory cells, and inhibit the growth of bacterial strains. Additionally, it has been found to modulate the expression of specific genes and proteins, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments include its potential therapeutic applications in various fields, its ability to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial properties. However, its limitations include the lack of comprehensive understanding of its mechanism of action and potential toxicity concerns.

Future Directions

There are several future directions for the research of 2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide. Firstly, further studies are needed to elucidate its mechanism of action and identify specific cellular targets. Secondly, its potential toxicity concerns need to be addressed through comprehensive toxicity studies. Thirdly, its potential applications in drug development need to be explored further, including the development of novel anticancer, anti-inflammatory, and antimicrobial agents. Finally, its potential applications in other fields, such as agriculture and environmental science, need to be investigated.

Synthesis Methods

The synthesis of 2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves a multi-step process that includes the condensation of 2-amino-5-bromo-benzamide and 2-(2,3-dichlorophenyl)acetic acid followed by cyclization with phosphorus oxychloride and subsequent reaction with 2-amino-phenol. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide has shown potential in various scientific research applications. It has been studied for its anticancer properties, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been investigated for its anti-inflammatory effects, where it has shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been explored for its antimicrobial properties, where it has demonstrated activity against various bacterial strains.

Properties

IUPAC Name

2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrCl2N2O2/c21-14-6-2-1-4-12(14)19(26)24-11-8-9-17-16(10-11)25-20(27-17)13-5-3-7-15(22)18(13)23/h1-10H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYILPXIPBDVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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